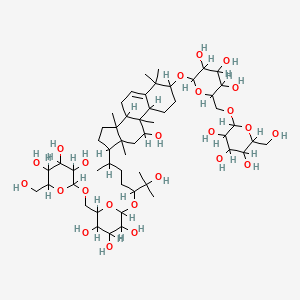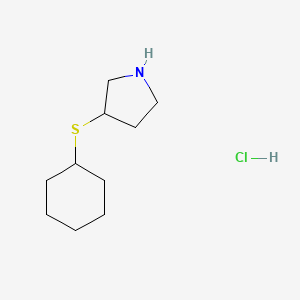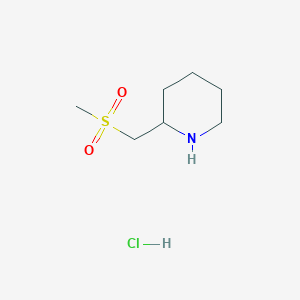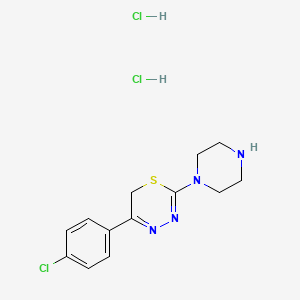
Mogroside IVa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mogroside IVa is a triterpenoid glycoside isolated from the extracts of Luo Han Guo . It is a non-sugar sweetener and is sweeter than sucrose . Mogrosides, including Mogroside IVa, exhibit antioxidant, antidiabetic, and anticancer activities .
Synthesis Analysis
The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .
Molecular Structure Analysis
The molecular structure of mogrosides, including Mogroside IVa, consists of mogrol, also called aglycone, and glycosylated sugar moieties linked by β-linkage to carbon 3 and carbon 24 of the mogrol . Other minor aglycones exist based on the structure of mogrol with several modifications, such as having hydroxyl group side chains or double bonds in the ring structure .
Chemical Reactions Analysis
The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .
Physical And Chemical Properties Analysis
Mogroside IVa has a molecular weight of 1125.31 . It is a solid and white to off-white in color .
Scientific Research Applications
Antioxidation
Mogroside IVa has been recognized for its antioxidant properties . It can scavenge free radicals and protect cells from oxidative stress, which is a factor in aging and many chronic diseases .
Anti-inflammatory Effects
Research indicates that Mogroside IVa exhibits anti-inflammatory effects . It can inhibit the production of pro-inflammatory cytokines, offering potential benefits for conditions like arthritis and asthma .
Blood Glucose Modulation
Mogroside IVa may play a role in blood glucose modulation . It can influence insulin secretion and activity, which is crucial for managing diabetes .
Sweetness and Flavor Enhancement
Due to its inherent sweetness, Mogroside IVa is used as a natural sweetener. It’s significantly sweeter than sucrose, making it a valuable ingredient in the food industry for reducing sugar content without compromising taste .
Biotransformation in Food Science
Mogroside IVa undergoes biotransformation to enhance its sweetness profile. This process is vital in food science for developing new sweeteners and flavoring agents .
Potential Anticancer Properties
Emerging studies suggest that Mogroside IVa might have anticancer properties . Its ability to induce apoptosis in cancer cells is being explored, which could lead to new treatments .
Liver Protection
Mogroside IVa has shown potential in liver protection . It may protect against liver damage by reducing oxidative stress and inflammation, which are common in liver diseases .
Glycosyltransferase Catalysis
In the context of medicinal plant development, Mogroside IVa is a substrate for glycosyltransferase enzymes. These enzymes catalyze the conversion of mogrosides, which is significant for enhancing the sweetness and therapeutic properties of medicinal plants .
Mechanism of Action
Target of Action
Mogroside IVa, a triterpene glycoside extracted from monk fruit, is known to exhibit antioxidative, anti-diabetic, and anti-cancer activities . , and potentially other targets involved in antioxidation, anti-inflammatory, and blood glucose modulation.
Mode of Action
Studies on mogroside v, a similar compound, suggest that it can prevent neuronal damages induced by mk-801 treatment . This protective effect is achieved through promoting neurite outgrowth, inhibiting cell apoptosis, and regulating intracellular calcium release . It’s plausible that Mogroside IVa may exhibit similar interactions with its targets.
Biochemical Pathways
The biosynthetic pathway of mogrosides involves several enzyme families including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases . The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .
Pharmacokinetics
Studies on mogroside v suggest that it is rapidly deglycosylated and metabolized into its aglycone form after administration . The oral absolute bioavailability of Mogroside V was estimated to be 8.73 ± 1.46%, indicating poor absorption and/or strong metabolism in vivo . Its metabolite may be the main pharmacologically active form after oral administration . Similar pharmacokinetic properties may apply to Mogroside IVa.
Result of Action
Studies on mogroside v suggest that it can prevent mk-801-induced neuronal damages through promoting neurite outgrowth, inhibiting cell apoptosis, and regulating intracellular calcium release . It’s plausible that Mogroside IVa may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Mogroside IVa. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how our bodies respond to various compounds, including Mogroside IVa.
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRRPCHOJYNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431190.png)
![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)
![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)
![Methyl 2-[(piperidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431194.png)


![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)
![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)
![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431199.png)


![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)